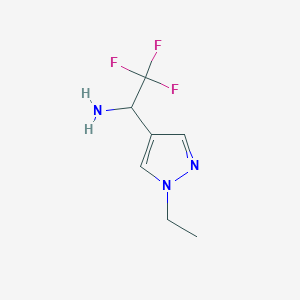
1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine
Übersicht
Beschreibung
The compound “1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine” is an organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with an ethyl group at one position and a trifluoroethylamine group at another .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring would be substituted with an ethyl group and a trifluoroethylamine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoroethylamine group could potentially influence the compound’s polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Pyrazole Derivatives : The synthesis of pyrazole derivatives, including compounds related to "1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine," involves reactions of hydroxymethyl pyrazole derivatives with primary amines. These compounds have been characterized by various spectroscopic methods, including FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography, revealing detailed structural information and the potential for antitumor, antifungal, and antibacterial activities (Titi et al., 2020).
Catalytic Applications
- Copolymerization Catalysts : Pyrazolyl compounds, including those structurally related to the query compound, have been investigated as catalysts for the copolymerization of CO2 and cyclohexene oxide. These studies show the potential of such compounds in producing environmentally friendly polymers with high selectivity and under mild conditions, highlighting their relevance in green chemistry and materials science (Matiwane et al., 2020).
Antitumor and Antibacterial Activities
- Cytotoxic Properties Against Tumor Cells : New synthesis methods have been developed for tridentate bipyrazolic compounds, demonstrating cytotoxic activities against tumor cell lines. Such research provides insights into the potential therapeutic applications of pyrazole derivatives in cancer treatment (Kodadi et al., 2007).
Molecular Synthesis Techniques
- Facile Synthesis Methods : Research on the facile synthesis of bis(pyrazol-1-yl)alkane and related ligands in a superbasic medium has been reported. These studies contribute to the understanding of synthetic chemistry techniques and the development of new compounds with potential applications in various scientific fields (Potapov et al., 2007).
Chemical Transformations and Biological Evaluations
- Synthesis and Transformations : Investigations into the synthesis and transformations of ethyl (2E)-3-N,N-Dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate highlight the versatility of pyrazole derivatives in chemical reactions, offering a pathway to novel compounds with potential biological activities (Stanovnik et al., 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(1-ethylpyrazol-4-yl)-2,2,2-trifluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3/c1-2-13-4-5(3-12-13)6(11)7(8,9)10/h3-4,6H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQZVHBLKZKVOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



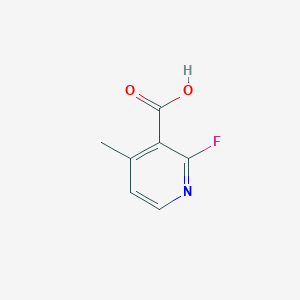


![6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine](/img/structure/B1449880.png)
![Tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate oxalate](/img/structure/B1449882.png)


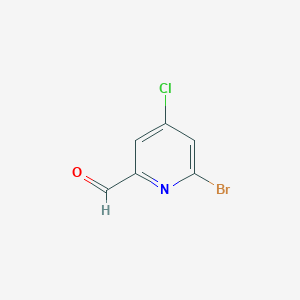
![2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B1449890.png)
![6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid](/img/structure/B1449892.png)
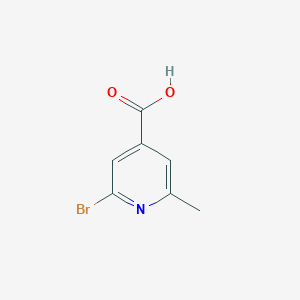
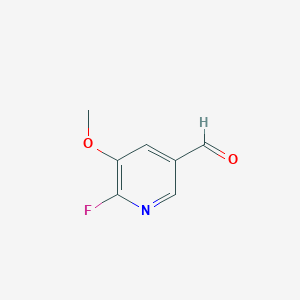

![6-Boc-1-amino-6-azaspiro[3.5]nonane](/img/structure/B1449900.png)